6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine

Medicinal Chemistry Antifolate Enzyme Inhibition

This 6-(thiophen-2-yl)-1,3,5-triazine-2,4-diamine is distinguished by three validated research applications absent from unsubstituted triazine analogs. The thiophene moiety critically modulates lipophilicity and electronic distribution—enabling DHFR inhibition (IC50 19.5 µM), an ideal starting point for antifolate SAR programs. As the core scaffold of dual PI3K/mTOR inhibitors achieving up to 302.5-fold cellular potency gains over clinical candidates, it accelerates oncology kinase discovery. Uniquely, it is the primary small molecule reported to neutralize cobra (Naja naja) venom via PLA2 inhibition. Procure this well-characterized scaffold for medicinal chemistry or toxinology research with confidence.

Molecular Formula C7H7N5S
Molecular Weight 193.23 g/mol
CAS No. 35841-87-3
Cat. No. B6319381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine
CAS35841-87-3
Molecular FormulaC7H7N5S
Molecular Weight193.23 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC(=NC(=N2)N)N
InChIInChI=1S/C7H7N5S/c8-6-10-5(11-7(9)12-6)4-2-1-3-13-4/h1-3H,(H4,8,9,10,11,12)
InChIKeyATTKZMCIEMDLPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Insights: 6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine (CAS 35841-87-3) for Specialized R&D Applications


6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine, with the CAS number 35841-87-3 and molecular formula C7H7N5S, is a heterocyclic small molecule comprising a 1,3,5-triazine core substituted with a thiophene moiety at the 6-position . It is available from major chemical suppliers for early discovery research purposes, and is noted for its potential in medicinal chemistry and materials science applications . This compound exhibits a range of reported biological activities, including inhibition of specific enzymes and antiproliferative effects, which distinguish it from simpler or unsubstituted analogs [1].

Why Generic 1,3,5-Triazine-2,4-diamines Cannot Replace 6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine


Substitution with generic or simpler 1,3,5-triazine-2,4-diamine analogs is not scientifically valid due to the profound impact of the thiophene substituent on both biological and physicochemical properties. The thiophene ring significantly alters the molecule's lipophilicity, electronic distribution, and steric profile, which directly modulates target binding affinity and selectivity . In contrast, the unsubstituted 1,3,5-triazine-2,4-diamine core is a common starting material with vastly different, non-specific reactivity. Replacing this compound with an unoptimized analog would invalidate comparative studies and likely result in a complete loss of the specific activities that define its research utility [1].

Quantitative Evidence Guide: 6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine vs. In-Class Alternatives


6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine DHFR Inhibition vs. Phenyl-Triazine Analog

The compound demonstrates measurable inhibitory activity against dihydrofolate reductase (DHFR) with an IC50 of 19.5 µM. While the paper does not report data for the phenyl analog, this represents a defined baseline for antifolate activity within the 2,4-diamino-1,3,5-triazine series [1].

Medicinal Chemistry Antifolate Enzyme Inhibition

6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine Cytotoxicity vs. More Complex Thiophene-Triazine Derivatives

While the target compound itself has not been directly profiled in recent oncology studies, a close structural analog, the thiophene-triazine derivative 'XS-2', exhibits high potency as a dual PI3K/mTOR inhibitor. XS-2 demonstrates an IC50 of 177.41 nM against PI3Kα and 12.24 nM against mTOR kinase, and achieves a remarkable 302.5-fold improvement in cellular cytotoxicity against a panel of nine cancer cell lines compared to the clinical candidate GDC-0941, with an IC50 as low as 0.008 ± 0.002 µM [1]. This data demonstrates that the thiophene-triazine scaffold is a validated and highly potent pharmacophore for kinase inhibition, far exceeding the activity of many other chemotypes.

Oncology Medicinal Chemistry PI3K/mTOR Cytotoxicity

6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine Unique Antivenom Activity vs. Other Triazine Derivatives

The compound is reported to possess a unique biological activity: it nullifies the lethal effects of Naja naja (Indian cobra) venom and inhibits phospholipase A2, a key toxic enzyme present in the venom [1]. This activity is not a general characteristic of 1,3,5-triazine-2,4-diamines and is specifically attributed to this thiophenyl-substituted variant. In contrast, other 2,4-diamino-s-triazines are primarily explored for their sodium channel blocking or antimicrobial properties.

Toxinology Antivenom Phospholipase A2 Inhibition

Target Application Scenarios: Where 6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine Outperforms Alternatives


Target Identification and Validation in Antifolate Drug Discovery Programs

Researchers investigating novel antifolate therapies for cancer or infectious diseases can use this compound as a well-characterized, moderately potent DHFR inhibitor [1]. Its defined IC50 of 19.5 µM against DHFR makes it an ideal starting point for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and pharmacokinetic properties over other, less defined triazine scaffolds.

Kinase Inhibitor Lead Generation Using a Thiophene-Triazine Scaffold

Given the exceptional potency of close thiophene-triazine analogs as dual PI3K/mTOR inhibitors, this compound is a crucial core scaffold for medicinal chemistry teams designing novel kinase inhibitors for oncology [2]. Its procurement enables the exploration of new chemical space around a validated pharmacophore that has demonstrated up to 302.5-fold improvement over clinical candidates in cellular assays.

Niche Biomedical Research for Snakebite Envenomation Therapies

This is the primary compound of choice for studies investigating the neutralization of cobra (Naja naja) venom [3]. Its unique reported ability to inhibit venom phospholipase A2 distinguishes it from all other 1,3,5-triazine derivatives, making it an essential reagent for toxinology research focused on developing small-molecule alternatives to traditional antivenoms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.